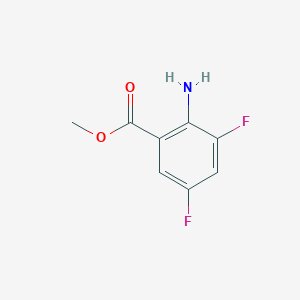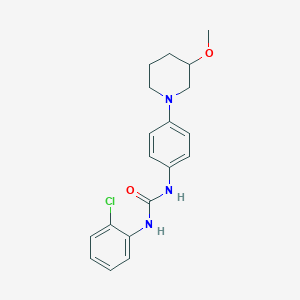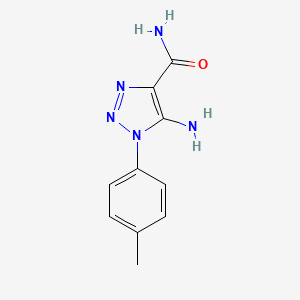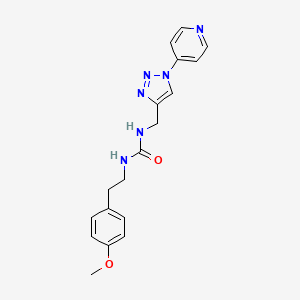
N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide” is a chemical compound with the molecular formula C17H15Cl2N3O3S2. It has an average mass of 444.355 Da and a monoisotopic mass of 442.993195 Da .
Synthesis Analysis
The synthesis of benzothiazoles, which this compound is a derivative of, can be achieved through various methods. One method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Another method uses samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring, which is a heterocyclic compound, fused with a benzene ring. The compound also contains a cyclopropane carboxamide group .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 603.5±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C. It has an enthalpy of vaporization of 89.8±3.0 kJ/mol and a flash point of 318.8±34.3 °C .Aplicaciones Científicas De Investigación
Antitumor Agents : A study focused on benzothiazole derivatives, including similar compounds, revealed their potential as potent antitumor agents. Specifically, a derivative exhibited a significant inhibitory effect on tumor growth in vivo (Yoshida et al., 2005).
Synthesis Methods : Research on the synthesis of benzothiazole derivatives, like the one , shows advancements in efficient and cleaner methods. Microwave irradiation, for example, provided a more efficient synthesis process compared to traditional methods (Saeed, 2009).
Chemosensors for Cyanide Anions : A study explored the use of coumarin benzothiazole derivatives as chemosensors for cyanide anions. These compounds demonstrated the ability to detect cyanide anions through a Michael addition reaction, with observable color change and fluorescence quenching (Wang et al., 2015).
Diuretic Activity : Research on benzothiazole carboxamide derivatives showed their potential as diuretics. Among the synthesized compounds, one particular derivative was identified as the most promising candidate for diuretic activity (Yar & Ansari, 2009).
Antimicrobial Activity : A study involving the synthesis of 4-thiazolidinones of nicotinic acid with benzothiazole derivatives revealed their antimicrobial potential. The compounds showed activity against various bacterial and fungal species, comparable to standard drugs (Patel & Shaikh, 2010).
Psychotropic and Anti-inflammatory Activity : Benzothiazole derivatives were found to exhibit psychotropic, anti-inflammatory, and cytotoxic effects. These compounds showed marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects concerning tumor cell lines (Zablotskaya et al., 2013).
Propiedades
IUPAC Name |
N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-16-10-8(14)4-7(13)5-9(10)18-12(16)15-11(17)6-2-3-6/h4-6H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXBVVHRAMKKIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Cl)Cl)SC1=NC(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2409224.png)

![4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2409227.png)
![6-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2409228.png)







